molecular formula C13H26N2O2 B13487044 tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate

tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate

Cat. No.: B13487044
M. Wt: 242.36 g/mol
InChI Key: QDPJHDPETSIJBG-NSHDSACASA-N
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Description

tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl group through an aminoethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is carried out in the presence of a base such as sodium azide, which facilitates the formation of the carbamate . The reaction conditions are generally mild, and the product is obtained in high yields.

Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be cleaved under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the stabilization of the amine group and prevention of nucleophilic attacks .

Comparison with Similar Compounds

Comparison: tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate is unique due to its cyclohexyl group, which provides additional steric hindrance and stability compared to other similar compounds. This makes it particularly useful in reactions where selective protection of the amine group is crucial .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)/t11-/m0/s1

InChI Key

QDPJHDPETSIJBG-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1CCCCC1)N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCCC1)N

Origin of Product

United States

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